delta-CEHC
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9-7-11(15)8-10-3-5-14(2,18-13(9)10)6-4-12(16)17/h7-8,15H,3-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVXCCQXUZCRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of Delta Cehc
Enzymatic Pathways Leading to Delta-CEHC Formation
The initial steps in the biosynthesis of this compound involve precise enzymatic modifications of the phytyl side chain of vitamin E precursors. researchgate.netnih.gov
The catabolism of tocopherols (B72186) and tocotrienols, including delta-tocopherol (B132067), commences with an ω-hydroxylation reaction on their hydrophobic side chain. drugbank.comresearchgate.netresearchgate.netnih.govmdpi.com This foundational step is predominantly catalyzed by cytochrome P450 (CYP) enzymes. drugbank.comresearchgate.netresearchgate.netnih.gov Research has identified CYP4F2 as a primary enzyme responsible for tocopherol-ω-hydroxylase activity in both human liver microsomes and recombinant enzyme systems. researchgate.netiiarjournals.orgnih.gov While CYP3A4 has also been implicated in tocopherol degradation, studies specifically highlight CYP4F2 as the key isoform exhibiting this particular ω-hydroxylase activity for tocopherols, distinguishing it from other major human liver CYP isoforms. drugbank.comresearchgate.netnih.goviiarjournals.orgnih.gov This ω-hydroxylation introduces a hydroxyl group at the terminal methyl position of the phytyl side chain, typically at the 13'-carbon. researchgate.netmdpi.comnih.govnih.gov
Following the initial ω-hydroxylation, the newly introduced hydroxyl group undergoes further oxidation to a carboxyl group, resulting in the formation of a 13'-carboxychromanol intermediate. researchgate.netmdpi.comnih.govnih.gov This is succeeded by a series of sequential β-oxidation cascades. drugbank.comresearchgate.netresearchgate.netnih.govmdpi.comnih.gov Beta-oxidation is a well-characterized metabolic process that systematically shortens the aliphatic side chain by cleaving off two- or three-carbon units in each cycle. researchgate.netmdpi.comnih.govabcam.com This multi-step process occurs in different cellular compartments, with intermediate-chain metabolites (such as 11'-COOH and 9'-COOH) being formed in peroxisomes, and subsequent cycles leading to the final short-chain metabolite taking place in the mitochondria. researchgate.netmdpi.comnih.gov The ultimate product of this degradative pathway is this compound, also known as 3'-COOH or 2-(β-carboxyethyl)-6-hydroxychroman, a water-soluble compound excreted from the body. drugbank.comresearchgate.netresearchgate.net
Post-Oxidative Conjugation Reactions of this compound
Once this compound is formed, its phenolic structure allows for further modification through conjugation reactions, which are crucial for enhancing its water solubility and facilitating its excretion. researchgate.netnih.govslideshare.net
This compound can undergo sulfation, a Phase II metabolic reaction where a sulfate (B86663) group is transferred to its hydroxyl group, typically catalyzed by sulfotransferases. researchgate.netnih.govnih.govslideshare.net This conjugation significantly increases the hydrophilicity of this compound, thereby promoting its efficient elimination from the body. nih.gov Studies have indicated that a substantial portion of CEHCs, including this compound, are excreted in urine as sulfate conjugates. nih.gov
Another important Phase II conjugation pathway for this compound is glucuronidation. researchgate.netnih.govslideshare.net This reaction involves the conjugation of glucuronic acid to the phenolic hydroxyl group on the chromane (B1220400) ring of this compound, a process mediated by UDP-glucuronosyltransferases. researchgate.netslideshare.netwikipedia.org Glucuronidation also enhances the water solubility of this compound, facilitating its excretion, predominantly via urine. researchgate.netwikipedia.org A significant proportion of CEHC in plasma exists in conjugated forms, with glucuronidation being a major route of conjugation. nih.govnih.gov
Comparative Metabolism of Vitamin E Homologs and this compound Yield
While all vitamin E homologs (alpha-, beta-, gamma-, and delta-tocopherols and tocotrienols) undergo a similar catabolic pathway to produce their respective CEHC end products, the rates of catabolism and the resulting CEHC yields exhibit notable differences among these forms. mdpi.com Non-alpha-tocopherol forms, such as delta-tocopherol and gamma-tocopherol (B30145), are generally metabolized more extensively and at a faster rate compared to alpha-tocopherol (B171835). researchgate.netresearchgate.netnih.govmdpi.comnih.gov This differential metabolic rate is considered a physiological mechanism to prevent the excessive accumulation of non-alpha-tocopherol forms within bodily tissues. drugbank.comresearchgate.net
For example, delta-tocopherol is catabolized more rapidly than alpha-tocopherol. researchgate.net Research findings indicate that higher quantities of CEHCs are produced from non-alpha-tocopherols in HepG2 cells and human urine, in contrast to the limited metabolism of alpha-tocopherol. nih.gov This suggests a higher yield of this compound from delta-tocopherol compared to alpha-CEHC from alpha-tocopherol. The variations in catabolic rates are likely attributable to differing affinities of the various vitamin E forms for key metabolizing enzymes, such as CYP4F2. mdpi.comnih.gov
The table below summarizes the comparative metabolism and CEHC yield based on current research findings:
| Vitamin E Homolog | Initial Metabolism by CYP Enzymes | Extent of Metabolism | CEHC Yield |
| Delta-Tocopherol | Primarily CYP4F2 | More extensive | High |
| Gamma-Tocopherol | Primarily CYP4F2 | More extensive | High |
| Alpha-Tocopherol | Primarily CYP4F2 | Poorly metabolized | Low |
Differential Metabolic Rates of Tocopherols (e.g., δ-Tocopherol vs. α-Tocopherol)
Research indicates a notable difference in the metabolic rates of various tocopherol isoforms, with non-alpha-tocopherol forms, such as delta-tocopherol (δ-Tocopherol) and gamma-tocopherol (γ-Tocopherol), undergoing more extensive metabolism compared to alpha-tocopherol (α-Tocopherol). nih.govmdpi.comnih.govchiro.org This differential metabolism is largely attributed to the alpha-tocopherol transfer protein (α-TTP), which preferentially binds to and retains α-tocopherol in the liver, thereby protecting it from rapid degradation and facilitating its incorporation into plasma lipoproteins. mdpi.comnih.govmdpi.comchiro.org In contrast, other tocopherol forms, having lower affinities for α-TTP, are more readily catabolized. mdpi.comchiro.org
Studies in rats have shown that a substantial portion of ingested δ-tocopherol, approximately 50%, can be degraded and excreted as δ-CEHC in the urine. chiro.org In human studies, the urinary excretion of α-CEHC from α-tocopherol is typically less than 1% of the ingested dose. nih.gov This contrasts sharply with γ-tocopherol, where approximately 7.5% of the deuterated γ-tocopherol acetate (B1210297) appeared as γ-CEHC in urine, highlighting a significantly higher metabolic conversion for non-α-tocopherol forms. nih.gov The presence of additional methyl groups on the chromanol ring of α-tocopherol is also suggested to contribute to steric hindrance, further influencing its slower degradation rate compared to δ-tocopherol. chiro.org
The following table summarizes the differential metabolic rates of tocopherols to their respective CEHC metabolites:
Table 1: Comparative Metabolic Excretion of Tocopherols to CEHCs
| Tocopherol Isomer | Approximate Urinary Excretion as CEHC (% of Intake) | Species | Key Factor Influencing Rate | Source |
| δ-Tocopherol | ~50% | Rat | Lower α-TTP affinity, less steric hindrance | chiro.org |
| γ-Tocopherol | ~7.5% | Human | Lower α-TTP affinity | nih.gov |
| α-Tocopherol | <1% | Human | High α-TTP affinity, steric hindrance | nih.govchiro.org |
Note: This table presents data from various studies and species for illustrative comparison of metabolic rates. Actual values may vary depending on study design and individual factors.
Metabolic Efficiency from Tocotrienols (e.g., δ-Tocotrienol) to this compound
Tocotrienols, like tocopherols, undergo ω-oxidation and subsequent β-oxidation to form CEHCs. nih.govacs.orgacs.orgmdpi.comfrontiersin.org However, their metabolic efficiency and bioavailability differ from tocopherols due to structural variations, particularly the unsaturated farnesyl side chain in tocotrienols. acs.orgacs.orgwikipedia.org This structural difference influences their interaction with α-TTP and their subsequent metabolic fate. wikipedia.org
Studies have shown that tocotrienols are generally more extensively metabolized than α-tocopherol, with a higher proportion of their intake forming CEHCs and other metabolites. nih.gov For instance, total urinary metabolites accounted for approximately 13-15% of tocotrienol (B1241368) intake, which is higher than the 7.5% observed for γ-tocopherol and significantly greater than the 1% or less for α-tocopherol. nih.gov
Specifically, δ-tocotrienol exhibits distinct metabolic characteristics. Its lower binding affinity for α-TTP compared to α-tocopherol (δ-tocotrienol has about 12% affinity relative to α-tocopherol) contributes to its more rapid biotransformation. wikipedia.org Despite this, δ-tocotrienol has been reported to have a relatively higher bioavailability among tocotrienols, with human studies indicating a bioavailability of 28%, compared to 9% for γ- and α-tocotrienol isomers. wikipedia.org This suggests that while it is readily metabolized, a significant portion is absorbed and processed. The continuous metabolism of δ-tocotrienol to δ-CEHC is evident, as plasma concentrations of δ-CEHC at 12 hours post-intake can be comparable to the peak plasma concentrations of δ-tocotrienol itself. nih.gov In rats, sulfated δ-CEHC, along with sulfated δ-11'-COOH, are identified as major plasma metabolites following δ-tocotrienol administration. nih.gov
The following table presents data on the bioavailability of different tocotrienol isomers:
Table 2: Bioavailability of Tocotrienol Isomers
| Tocotrienol Isomer | Approximate Bioavailability (%) | Relative α-TTP Affinity (%) | Source |
| δ-Tocotrienol | 28% | 12% | wikipedia.org |
| γ-Tocotrienol | 9% | 2% | wikipedia.org |
| α-Tocotrienol | 9% | 9% | wikipedia.org |
Note: Relative α-TTP affinity is presented as a percentage compared to α-tocopherol's affinity.
Biological Roles and Cellular Mechanisms of Action of Delta Cehc
Delta-CEHC Modulation of Cellular Signaling Pathways
The broader class of carboxyethyl hydroxychromans (CEHCs), which includes this compound, has been associated with the modulation of cellular signaling pathways, involving interactions with nuclear receptors, transcription factors, membrane channels, and enzymes diabetesjournals.org. However, specific, detailed research focusing solely on the direct modulation of individual nuclear receptors, transcription factors, or membrane channels by this compound remains less extensively defined in the current literature.
While CEHCs in general are indicated to interact with nuclear receptors and transcription factors diabetesjournals.org, and CEHC metabolites of tocopherols (B72186) have been shown to inhibit cell proliferation through mechanisms such as the downregulation of cyclin D1 st-andrews.ac.uk, explicit mechanisms detailing this compound's direct binding to or specific modulation of particular nuclear receptors or transcription factors are not widely documented. Nuclear receptors are a class of intracellular proteins that function as transcription factors, regulating gene expression upon binding to specific ligands nih.govfrontiersin.org. Peroxisome proliferator-activated receptor delta (PPAR Delta) is one such nuclear receptor. Similarly, transcription factors like CCAAT/enhancer binding protein delta (C/EBPΔ) are known to regulate gene expression nih.govwikipedia.org. While these "delta" entities exist in cellular biology, their direct interaction with the chemical compound this compound is not explicitly detailed in available research.
The general class of CEHCs is also associated with influencing membrane channels and enzymes diabetesjournals.org. For instance, certain tocopherols like gamma-tocopherol (B30145) (γT) and delta-tocopherol (B132067) (δT) have been observed to inhibit ionophore-stimulated formation of leukotriene B4 (LTB4) and leukotriene C4 (LTC4) in neutrophils by blocking calcium (Ca2+) influx and the translocation of 5-lipoxygenase (5-LOX) from the cytosol to the nucleus nih.govst-andrews.ac.uk. While this highlights an influence on membrane-related processes by vitamin E forms, direct evidence specifically detailing this compound's modulation of membrane channels or ion channels is limited. Research on ion channels often refers to "delta" subunits of various receptors (e.g., acetylcholine (B1216132) receptor delta chain, glutamate (B1630785) receptor subunit delta2), which are distinct biological components not directly related to the chemical compound this compound.
This compound in Eicosanoid Metabolism Regulation
This compound, particularly in its longer-chain carboxychromanol forms (e.g., 13'-carboxychromanols derived from delta-tocopherol and delta-tocotrienol), demonstrates potent inhibitory effects on key enzymes involved in eicosanoid biosynthesis, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) plos.orgnih.gov. Eicosanoids, such as prostaglandins (B1171923) and leukotrienes, are crucial lipid mediators involved in inflammation and various chronic diseases nih.gov.
Metabolites of delta-tocopherol (δT) and delta-tocotrienol (B192559) (δTE), specifically δT-13'-carboxychromanol (δT-13'-COOH) and δTE-13'-COOH, have been shown to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzyme activities plos.orgnih.gov. Mechanistic studies indicate that δT-13'-COOH competitively inhibits the cyclooxygenase activity of COX-1 and COX-2, but not their peroxidase activity plos.org.
Table 1: Inhibition of Cyclooxygenase (COX) Activity by this compound Metabolites
| Compound | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Source |
| δT-13'-COOH | COX-1 | 2.5 | 3.9 | Competitive | plos.orgnih.gov |
| δT-13'-COOH | COX-2 | 4 | 10.7 | Competitive | plos.orgnih.gov |
| δTE-13'-COOH | COX-1 | ~1 | N/A | N/A | |
| δTE-13'-COOH | COX-2 | 2.5-5 | N/A | N/A | nih.gov |
These metabolites also effectively block the formation of thromboxane (B8750289) B2 (TXB2), a COX-1-mediated product, in stimulated platelets nih.gov. For instance, δT-13'-COOH and δTE-13'-COOH potently inhibited collagen- or ionophore-stimulated COX-1 catalyzed formation of TXB2 in rat platelets with IC50s ranging from 1 to 2.5 µM.
This compound metabolites are also potent inhibitors of 5-lipoxygenase (5-LOX) activity nih.gov. 5-LOX catalyzes the initial steps in the biosynthesis of leukotrienes, such as LTB4, which are significant mediators of inflammation nih.gov.
Table 2: Inhibition of 5-Lipoxygenase (5-LOX) Activity by this compound Metabolites
| Compound | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Source |
| δT-13'-COOH | 5-LOX | 1.6 | 1.6 | Competitive | nih.gov |
| δTE-13'-COOH | 5-LOX | 0.5 | 0.8 | Competitive | nih.gov |
These compounds have been shown to decrease leukotriene B4 (LTB4) formation in stimulated neutrophil-like cells, without affecting the translocation of 5-LOX from the cytosol to the nucleus nih.gov. This suggests a direct enzymatic inhibition rather than interference with enzyme localization.
Antioxidant Properties and Mechanisms of this compound
Direct Reactive Oxygen Species (ROS) Scavenging Capabilities
This compound possesses direct reactive oxygen species (ROS) scavenging capabilities, contributing to the body's antioxidant defense system researchgate.netmedchemexpress.com. The chromanol ring structure, characteristic of vitamin E compounds and their metabolites like this compound, facilitates the donation of hydrogen atoms to neutralize free radicals and reactive oxygen species nih.govdrugbank.commdpi.comwikipedia.org. This mechanism helps protect cellular components, such as membrane lipids, from oxidative damage mdpi.com.
The antioxidant activity of this compound is a key aspect of its biological function. While alpha-tocopherol (B171835) is widely recognized for its antioxidant properties, other tocopherol isoforms, including delta-tocopherol (the precursor to this compound), also demonstrate significant ROS scavenging abilities mdpi.comuj.edu.pl. The metabolic conversion of delta-tocopherol to this compound retains and, in some contexts, enhances these antioxidant characteristics nih.govresearchgate.net.
Comparative Antioxidant Potency Relative to Other Chromanols
The antioxidant potency of this compound and its precursors, particularly delta-tocopherol, has been compared to other chromanols, including various tocopherol and tocotrienol (B1241368) isoforms. Delta-tocopherol, due to its specific chromanol ring structure with hydrogen atoms at both R1 and R2 substituents, has been noted for its high capacity to neutralize ROS among the tocopherol isomers mdpi.com.
Research indicates that 13'-hydroxychromanol or 13'-carboxychromanol, which are metabolites derived from delta-tocopherol or delta-tocotrienol (and include this compound), exhibit potent antioxidant activities by preventing lipid peroxidation in vitro. These compounds have shown slightly stronger radical scavenging activity when compared to alpha-tocopherol in certain contexts nih.gov.
| Chromanols/Metabolites | Antioxidant Activity | Notes |
|---|---|---|
| This compound | Antioxidant activity researchgate.netmedchemexpress.com | Contributes to antioxidant defense. |
| Delta-Tocopherol | Highest ability to neutralize ROS among tocopherol isomers mdpi.com | Chromanol ring with H at R1 and R2 mdpi.com. |
| 13'-COOHs (from delta-T/TE) | Potent antioxidant activities, slightly stronger radical scavenging than alpha-T nih.gov | Prevents lipid peroxidation in vitro nih.gov. |
| Alpha-Tocopherol | Potent antioxidant drugbank.com | May have minimal effect on lipid peroxidation in some in vitro models compared to other tocopherols uj.edu.pl. |
| Beta-, Gamma-, Delta-Tocopherols | Complete inhibition of lipid peroxidation in lipid phase uj.edu.pl | More effective than alpha-tocopherol in this specific context uj.edu.pl. |
Anti-inflammatory Properties of this compound
Beyond its antioxidant capabilities, this compound and its precursors demonstrate significant anti-inflammatory properties, influencing various aspects of the inflammatory response.
Suppression of Pro-inflammatory Mediators
This compound, or its metabolic precursors like delta-tocopherol, contributes to the suppression of pro-inflammatory mediators. Gamma- and delta-tocopherol, unlike alpha-tocopherol, are capable of scavenging reactive nitrogen species in addition to reactive oxygen species, which are crucial in inflammatory processes nih.govebi.ac.uk.
Long-chain carboxychromanols, such as the 13'-COOHs derived from delta-tocopherol (which include this compound), have been shown to suppress prostaglandin (B15479496) E2 (PGE2) in cellular environments nih.gov. Furthermore, these metabolites directly inhibit the enzyme activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), key enzymes involved in the synthesis of pro-inflammatory prostaglandins nih.gov. Studies indicate that 13'-COOH from delta-tocopherol exhibits potency similar to ibuprofen (B1674241) in inhibiting COX-1 and COX-2 activity, acting as a competitive inhibitor by competing with arachidonic acid at the substrate-binding site nih.gov.
Delta-tocopherol, gamma-tocopherol, and gamma-tocotrienol (B1674612) are recognized for their ability to inhibit multiple pro-inflammatory pathways nih.gov.
Impact on Inflammatory Signaling Cascades (e.g., NF-κB, STAT3/6 Pathways)
This compound's influence extends to critical inflammatory signaling cascades. Gamma-, delta-tocopherol, and gamma-tocotrienol are known to suppress pro-inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB), signal transducer and activator of transcription 3 (STAT3), and STAT6 nih.gov.
The NF-κB pathway is a central regulator of inflammatory gene expression, and its downregulation is a key mechanism for anti-inflammatory effects drugbank.commdpi.comjmb.or.kr. Tocotrienols, which are metabolized to CEHCs, have been shown to attenuate inflammation by downregulating NF-κB activation drugbank.com. Inhibition of NF-κB is also considered a mechanism for preventing the progression of inflammation-induced disorders mdpi.com.
The STAT3 and STAT6 pathways are also integral to inflammatory responses and immune cell activation frontiersin.orgqiagen.comfrontiersin.orgturkishimmunology.org. STAT3 can be activated by various inflammatory factors, particularly those from the IL-6 family frontiersin.org. STAT6 is a crucial transcription factor that mediates the biological effects of IL-4 and IL-13, cytokines involved in allergic and inflammatory responses turkishimmunology.org. The suppression of these pathways by this compound or its precursors suggests a broad modulatory role in inflammatory processes nih.gov.
| Inflammatory Mediator/Pathway | Effect of this compound/Precursors | Mechanism/Notes |
|---|---|---|
| Reactive Nitrogen Species (RNS) | Scavenging nih.govebi.ac.uk | Delta- and gamma-tocopherol scavenge RNS in addition to ROS ebi.ac.uk. |
| Prostaglandin E2 (PGE2) | Suppression nih.gov | Long-chain carboxychromanols (e.g., 13'-COOHs from delta-T) suppress PGE2 synthesis nih.gov. |
| COX-1 and COX-2 Enzymes | Direct inhibition nih.gov | 13'-COOH from delta-T acts as a competitive inhibitor, similar to ibuprofen nih.gov. |
| NF-κB Pathway | Suppression/Downregulation nih.govdrugbank.com | Attenuates inflammation by downregulating NF-κB activation drugbank.com. |
| STAT3 Pathway | Suppression nih.gov | Modulates inflammatory signaling nih.gov. |
| STAT6 Pathway | Suppression nih.gov | Modulates inflammatory signaling nih.gov. |
Impact on Cellular Processes and Homeostasis
This compound and its related compounds also influence fundamental cellular processes, including programmed cell death (apoptosis) and cell proliferation, which are critical for maintaining cellular homeostasis.
This compound Effects on Apoptosis and Cell Proliferation
Research indicates that delta-tocopherol, a precursor to this compound, can induce apoptosis (programmed cell death) and inhibit cell proliferation in certain contexts, such as mammary tumors nih.gov. Specifically, delta-tocopherol treatment has been shown to increase levels of pro-apoptotic proteins (e.g., Bax, cleaved-caspase 3, cleaved-PARP) and inhibit anti-apoptotic proteins (e.g., Bcl2, XIAP) nih.gov.
Furthermore, delta-tocopherol has been observed to reduce cell proliferation. In studies involving human HMC-1 cells, a combination of delta-tocopherol and resveratrol (B1683913) demonstrated an additive effect in reducing cell proliferation ebi.ac.uk. Delta-tocotrienol, which is metabolized to this compound, has also shown promising effects in inhibiting cell proliferation and inducing apoptosis in pancreatic cancer cells google.comaacrjournals.orgresearchgate.net. This anti-proliferative effect is selective for neoplastic cells and can involve the induction of G0-G1 cell cycle arrest aacrjournals.org. The mechanism may include the inhibition of the Raf-MEK-ERK signaling pathway and the induced expression of p27kip1, a cyclin-dependent kinase inhibitor aacrjournals.org.
| Cellular Process | Effect of this compound/Precursors | Mechanism/Notes |
|---|---|---|
| Apoptosis (Programmed Cell Death) | Induction nih.gov | Increases pro-apoptotic proteins (Bax, cleaved-caspase 3, cleaved-PARP); inhibits anti-apoptotic proteins (Bcl2, XIAP) nih.gov. |
| Cell Proliferation | Inhibition ebi.ac.uknih.govgoogle.comaacrjournals.org | Reduces cell growth, selective for neoplastic cells ebi.ac.ukaacrjournals.org. |
| Cell Cycle | G0-G1 arrest aacrjournals.org | Observed in pancreatic cancer cells aacrjournals.org. |
| Raf-MEK-ERK Signaling | Inhibition aacrjournals.org | Contributes to anti-proliferative effects aacrjournals.org. |
| p27kip1 Expression | Induction aacrjournals.org | Leads to G1 cell cycle arrest aacrjournals.org. |
Potential Influence on Sphingolipid Metabolism Pathways
The involvement of this compound in sphingolipid metabolism pathways has been noted in research, although its direct mechanistic influence or modulation of these pathways is not extensively detailed in current literature. This compound (C14H18O4) has been identified as a metabolite in studies investigating sphingolipid metabolism, such as those related to childhood asthma. ebi.ac.ukfrontiersin.org However, the precise mechanisms by which δ-CEHC might influence the synthesis, degradation, or signaling of sphingolipids like ceramide, sphingosine-1-phosphate, or dihydroceramide (B1258172) are not explicitly described in the provided research findings.
Sphingolipid metabolism is a complex network involving various enzymes and intermediates crucial for cellular functions, including membrane structure, cell signaling, and disease pathogenesis. acs.orgfrontiersin.orgmdpi.comlibretexts.orgunimi.itnih.gov Key enzymes such as sphingolipid delta 4 desaturase (DEGS), which converts dihydroceramide to ceramide, play central roles in these pathways. frontiersin.orgmdpi.comlibretexts.orglifeextension.com While δ-CEHC's presence has been observed in contexts where sphingolipid metabolism is also being studied, further detailed research is needed to elucidate any direct regulatory or influential roles it may exert on these intricate biochemical processes.
Natriuretic Activities and Renal Homeostasis (Comparative Analysis with other CEHCs)
Among the carboxyethyl hydroxychroman (CEHC) metabolites of vitamin E, gamma-CEHC (γ-CEHC) has been distinctly identified for its natriuretic activity. ebi.ac.ukescholarship.orgmdpi.commdpi.comnih.gov This activity involves the promotion of excess sodium excretion, primarily through the inhibition of the 70 pS potassium channel located in the thick ascending limb cells of the kidney. mdpi.comnih.gov This mechanism contributes to the regulation of water-sodium balance and the maintenance of cardiovascular homeostasis. mdpi.com
In comparative analyses, alpha-CEHC (α-CEHC), another prominent vitamin E metabolite, has been shown to lack this specific natriuretic activity. ebi.ac.ukmdpi.comnih.gov While this compound (δ-CEHC) is also a significant urinary metabolite, particularly of delta-tocopherol, ebi.ac.ukescholarship.orgacs.org the available research does not explicitly attribute natriuretic activity to δ-CEHC itself in the same manner as it does for γ-CEHC. Studies indicate that both gamma- and delta-tocopherols are almost quantitatively metabolized and excreted as their corresponding CEHCs in urine. escholarship.org For instance, supplementation with delta-tocotrienol has been observed to lead to increased plasma and urinary concentrations of δ-CEHC. However, the specific natriuretic effects of δ-CEHC have not been detailed in the provided scientific literature, with the focus of natriuretic properties within the CEHC family predominantly on γ-CEHC.
Methodological Approaches in Delta Cehc Research
Advanced Analytical Quantification Techniques for Delta-CEHC
Accurate and sensitive quantification of δ-CEHC in biological samples is paramount for understanding its physiological roles and as a biomarker for vitamin E status. Modern analytical techniques, primarily mass spectrometry-based methods, offer the necessary precision and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely utilized and highly sensitive technique for the quantification of δ-CEHC and other vitamin E metabolites in diverse biological samples, including urine, plasma, and serum. This method allows for the simultaneous extraction, detection, and quantification of various vitamin E compounds and their corresponding metabolites. For CEHCs, electrospray ionization (ESI) in negative ion mode is often preferred due to its superior signal intensity compared to other ionization methods, such as atmospheric pressure chemical ionization (APCI) or photoionization interfaces. nih.govresearchgate.net
The optimization of LC-MS/MS conditions involves careful selection of fragmentation transitions and collision energies to achieve robust and accurate measurements. nih.gov For instance, methods have been developed to quantify δ-CEHC alongside other vitamin E forms and their metabolites in equine plasma and serum, demonstrating detection limits in the picogram per milliliter range for metabolites. nih.gov This technique is capable of quantifying the entire spectrum of vitamin E metabolomics, including both short-chain (like CEHCs) and long-chain carboxychromanols, as well as their sulfated derivatives. nih.govnih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS/MS) also serves as a powerful analytical tool for the quantification of δ-CEHC, particularly in plasma and urine samples. nih.govresearchgate.net GC-MS systems are adept at separating complex mixtures into individual components, which are then identified and quantified by the mass spectrometer. jeolusa.com This method is known for its high sensitivity and selectivity, enabling the detection and quantification of compounds even at very low concentrations. jeolusa.com
For the analysis of certain compounds, including some vitamin E metabolites, derivatization may be necessary before GC-MS analysis to enhance volatility or prevent thermal degradation in the GC injector. youtube.com GC-MS/MS, especially when employing multiple reaction monitoring (MRM) mode, offers enhanced selectivity by using two-stage mass filtering, which helps in detecting target analytes without interference from impurities in complex biological matrices. shimadzu.com A GC/MS-based assay has been described for measuring α- and γ-CEHC in human plasma, demonstrating detection limits in the nanomolar range. researchgate.net
Application of Spectroscopic Methods for Structural Confirmation (e.g., NMR, HRMS)
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), are indispensable for the definitive structural confirmation of δ-CEHC and its synthetic intermediates. These techniques provide detailed information about the molecular structure, connectivity, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) NMR spectroscopies are routinely employed. ¹H NMR provides insights into the number and type of hydrogen atoms and their local environments, while ¹³C NMR reveals the carbon skeleton and the different carbon environments within the molecule. For δ-CEHC, characteristic chemical shifts are observed, confirming its chromanol ring structure and side chain. acs.orgacs.org For example, ¹³C NMR data for (S)-δ-CEHC includes distinct signals for the carboxyl carbon, chroman ring carbons, and methyl groups. acs.orgacs.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the determination of the exact molecular formula of a compound. This is crucial for confirming the identity of synthesized δ-CEHC and its intermediates, as well as for identifying metabolites in biological studies. HRMS (ESI) data for δ-CEHC typically show the calculated and found m/z values for its protonated or ammoniated molecular ion, confirming its elemental composition. acs.orgacs.org
The combination of these spectroscopic techniques is vital for ensuring the identity and purity of δ-CEHC, whether isolated from natural sources or synthesized in the laboratory.
Table 1: Spectroscopic Data for (S)-δ-CEHC
| Technique | Parameter | Value | Source |
| ¹³C NMR (151 MHz, CDCl₃) | Chemical Shifts (δ) | 180.01, 148.08, 145.65, 127.57, 121.13, 116.04, 112.86, 74.51, 34.63, 31.59, 28.70, 23.65, 22.43, 16.14 | acs.org |
| HRMS (ESI) | m/z calcd for C₁₄H₂₂NO₄ [M + NH₄]⁺ | 268.1543 | acs.org |
| HRMS (ESI) | m/z found for C₁₄H₂₂NO₄ [M + NH₄]⁺ | 268.1534 | acs.org |
In Vitro Metabolic Stability and Biotransformation Studies
In vitro metabolic stability and biotransformation studies are fundamental for understanding how δ-CEHC is formed and processed within biological systems. These studies typically employ subcellular fractions, primarily liver microsomes, to mimic the metabolic environment of the liver, the primary organ for vitamin E metabolism. nih.govthermofisher.com
δ-CEHC is recognized as a major β-oxidation metabolite of δ-tocopherol. scbt.com Its formation pathway initiates with ω-oxidation of the tocopherol side chain, catalyzed by cytochrome P450 (CYP) enzymes (e.g., CYP4F2), followed by a series of stepwise β-oxidations that shorten the side chain, ultimately leading to the carboxyethyl hydroxychroman structure. nih.govnih.gov
In vitro metabolic stability assays are conducted by incubating the compound with liver microsomes (e.g., from human, rat, or mouse) at physiological temperatures. acs.orgfrontiersin.orgresearchgate.netthermofisher.com The disappearance of the parent compound over time is monitored, typically using LC-MS, to determine its metabolic half-life (t₁/₂) and intrinsic clearance. frontiersin.orgthermofisher.com These parameters provide insights into the rate at which the compound is metabolized by hepatic enzymes. For instance, studies using mouse liver microsomes have been employed to assess the metabolic stability of vitamin E derivatives. acs.orgresearchgate.net Liver microsomes are rich in phase I enzymes, such as CYPs, and some phase II enzymes, including uridine (B1682114) glucuronide transferases (UGTs), making them a suitable model for studying drug disposition and metabolite formation. thermofisher.comwikipedia.org
Chemical Synthesis Methodologies for this compound and Chiral Analogs
The chemical synthesis of δ-CEHC and its chiral analogs is essential for providing pure compounds for biological and pharmacological investigations, as isolation from natural sources can be challenging and costly. acs.org
Enantioselective and Chiral Resolution Approaches for (S)-δ-CEHC
The synthesis of specific enantiomers, known as enantioselective or asymmetric synthesis, is particularly important for chiral molecules like δ-CEHC, as different enantiomers can exhibit distinct biological activities. wikipedia.org The first total synthesis of (S)-δ-CEHC has been successfully accomplished, yielding the compound with high enantiomeric excess (97% ee). acs.orgacs.org This synthesis utilized a chiral synthon derived from naturally occurring (−)-linalool, an inexpensive and commercially available natural product. acs.org
Utilization of Isotope-Labeled Analogues in Metabolic Tracing Studies
Stable isotope tracing stands as a powerful technique for investigating the intricate pathways and dynamics of biochemical reactions within biological systems. This approach involves the deliberate labeling of specific atoms, such as carbon-13 (C), nitrogen-15 (B135050) (N), deuterium (B1214612) (H), or oxygen-18 (O), within molecules uni.lu. By meticulously tracking the fate of these heavier, non-radioactive isotopes as they are incorporated into various metabolic intermediates and end products, researchers can gain profound insights into critical biological processes, including nutrient utilization, energy production, and biosynthesis uni.lu.
The analytical cornerstone of stable isotope tracing is mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS). This technique is adept at detecting the distinct mass shifts exhibited by isotopically labeled metabolites compared to their unlabeled counterparts uni.lu. Time-course studies, which monitor the incorporation of stable isotopic labels over time, allow for the inference of metabolic reaction rates and the dynamic changes within metabolic pathways.
In the context of this compound research and broader vitamin E metabolism, isotope-labeled analogues are invaluable for understanding the complex biotransformation of tocopherols (B72186) into their carboxyethyl hydroxychroman (CEHC) metabolites. While specific detailed studies on the direct tracing of this compound using isotopes were not extensively detailed in the provided information, the general principles apply. Tracer-based metabolomics, for instance, is well-suited for studying metabolic diseases using human pluripotent stem cells, where chemically defined and customizable culture media are crucial for incorporating stable isotopes. Furthermore, advanced techniques like iso-imaging, which couples stable-isotope-labeled nutrient infusion with matrix-assisted laser desorption ionization imaging mass spectrometry, enable the quantitative assessment of metabolic activity in mammalian tissues with spatial resolution. This allows for the visualization of metabolic fluxes in specific regions of organs, providing a more detailed understanding of how compounds like this compound are formed and processed within different tissues.
Assessment of Gene Regulation by this compound and Precursors
Research has demonstrated that tocopherols, the precursors to CEHC metabolites, and their respective CEHC forms, can exert differential effects on gene regulation. This compound is a primary metabolite of delta-tocopherol (B132067), while gamma-CEHC is derived from gamma-tocopherol (B30145), and alpha-CEHC from alpha-tocopherol (B171835).
Studies involving dietary supplementation with alpha-, delta-, and gamma-tocopherols have shown significant increases in serum concentrations of both the tocopherols and their corresponding CEHC metabolites. For instance, administration of diets enriched with alpha-, delta-, and gamma-tocopherols led to substantial increases in serum levels of their respective CEHC metabolites by 82-, 204-, and 102-fold, respectively.
A key factor influencing the circulating levels and subsequent metabolic fate of these compounds is the alpha-tocopherol transfer protein (α-TTP). Alpha-TTP exhibits the highest affinity for alpha-tocopherol, which explains why alpha-tocopherol is preferentially transported to the blood and is less extensively metabolized compared to gamma- and delta-tocopherols. Consequently, gamma-CEHC and this compound metabolites tend to be more abundant in serum than alpha-CEHC following supplementation with their respective parent tocopherols.
The impact of these compounds on gene regulation has been explored, particularly in the context of their tumor inhibitory activities. Differential gene regulation has been observed with alpha-, delta-, and gamma-tocopherols in studies concerning estrogen-mediated mammary carcinogenesis. This suggests that not only the parent tocopherols but also their CEHC metabolites, including this compound, play roles in modulating gene expression pathways relevant to cellular processes and disease progression. The specific mechanisms by which this compound influences gene regulation warrant further detailed investigation.
Table 1: Fold Increase in Serum Tocopherols and CEHC Metabolites Following Dietary Supplementation
| Compound Supplemented | Serum Tocopherol Fold Increase | Serum CEHC Metabolite Fold Increase |
| Alpha-Tocopherol | 2-fold | 82-fold |
| Delta-Tocopherol | 81-fold | 204-fold |
| Gamma-Tocopherol | 78-fold | 102-fold |
| Gamma-Tocotrienol (B1674612) (γ-TmT) | Alpha-T: 3-fold, Delta-T: 61-fold, Gamma-T: 36-fold | Alpha-CEHC: 3-fold, this compound: 61-fold, Gamma-CEHC: 36-fold |
Preclinical and in Vitro Research Models for Delta Cehc Studies
Application of Cell Culture Models in Metabolic and Mechanistic Investigations
Cell culture models serve as critical tools for understanding the metabolic fate and mechanistic actions of delta-CEHC. The metabolism of vitamin E, including delta-tocopherol (B132067), involves ω-hydroxylation and β-oxidation pathways, with cell lines such as HepG2 cells being utilized to identify intermediate carboxychromanol and 13′-hydroxychromanol compounds nih.gov.
Studies using human A549 cells have revealed that gamma-tocopherol (B30145) (γ-T) and delta-tocopherol (δ-T) are metabolized into sulfated 9′-, 11′-, and 13′-carboxychromanol derivatives nih.gov. Furthermore, in vitro investigations have demonstrated that gamma-CEHC (γ-CEHC), a related metabolite, directly inhibits cyclooxygenase-2 (COX-2) activity in cultured cells following short exposures, suggesting a role in modulating inflammatory responses nih.govmdpi.com. Research in human prostate cancer cells has also indicated that long-chain metabolites, such as delta-13′-COOH and alpha-13′-OH, can inhibit cell proliferation. Specifically, delta-13′-COOH exhibited greater efficacy in HepG2 cells compared to alpha-13′-OH, with effective concentrations of 6.5 µM and 13.5 µM, respectively mdpi.com. Alpha-CEHC and gamma-CEHC also demonstrated significant antiproliferative effects, inhibiting proliferation by approximately 60% at a concentration of 10 µM in human prostate cancer cells mdpi.com.
Utilization of In Vivo Animal Models in Pharmacokinetic and Biological Activity Assessments
Rodent models, primarily rats and mice, are extensively employed for metabolite profiling and efficacy studies of this compound and its precursors. This compound was initially identified as a water-soluble metabolite of delta-tocopherol (δ-T) in rat urine in 1984 nih.govnih.govnih.gov. Subsequent research in rats indicated that a significant portion, specifically 90%, of this compound is excreted as this compound sulfate (B86663) nih.gov.
Animal studies have consistently shown that tocotrienols undergo more extensive metabolism compared to tocopherols (B72186). Similarly, gamma-tocopherol (γT) and delta-tocopherol (δT) are metabolized more readily than alpha-tocopherol (B171835) (αT), leading to a higher production of CEHCs and 13′-COOHs from non-αT forms nih.gov. For instance, supplementation with δTE-13′-COOH (a delta-tocotrienol (B192559) metabolite) in the diet of animals resulted in elevated levels of hydrogenated metabolites, including sulfated 11′-COOH and this compound, in plasma, without altering the concentrations of parent vitamin E forms nih.gov. In rats, conjugated gamma-CEHC was found to be the predominant vitamin E metabolite in plasma, constituting over 75% of total metabolites, while free CEHC was a minor component nih.gov.
Beyond metabolite profiling, rodent models are used to assess the biological efficacy of this compound and its precursors. Dietary supplementation with delta-tocopherol (δ-T) and gamma-tocopherol (γ-T) has been shown to inhibit colon carcinogenesis in azoxymethane-treated F344 rats aacrjournals.org. In these studies, this compound was detected in both serum and colon tissues, reaching a peak concentration of 23.3 µmol/L in serum aacrjournals.org. Furthermore, gamma-CEHC has demonstrated natriuretic activity and the ability to inhibit proinflammatory prostaglandin (B15479496) E2 in a rat inflammation model nih.gov.
Comparative Studies of this compound with Other Vitamin E Metabolites and Parent Compounds
Comparative studies are crucial for understanding the distinct properties and activities of this compound relative to other vitamin E metabolites and their parent compounds.
Kinetic investigations into the free radical-scavenging capacities of tocopherol metabolites (alpha-, gamma-, and this compound) and Trolox in ethanol (B145695) and micellar solutions revealed a specific order of reactivity. The rate constants (k_s) in ethanol increased as follows: Tocol < this compound < delta-TocH < gamma-CEHC < Trolox ≈ gamma-TocH ≈ beta-TocH < alpha-CEHC < alpha-TocH nih.gov. These studies also indicated that antioxidants with lower oxidation potentials (E_p) generally exhibited higher reactivities nih.gov.
A notable difference in biological activity has been observed between gamma-CEHC and alpha-CEHC; gamma-CEHC, but not alpha-CEHC, has been shown to promote the excretion of excess sodium (natriuretic activity) by inhibiting potassium channels in specialized kidney cells lifeextension.com.
In human studies, the urinary concentrations of this compound (94.38 µM) and gamma-CEHC (128.82 µM) were significantly higher than those of alpha-CEHC (8.78 µM) caldic.com. This data supports the observation from animal models that gamma- and delta-tocopherols are more extensively metabolized than alpha-tocopherol nih.govcaldic.com. In rat serum, this compound was identified as a major short-chain metabolite, reaching concentrations of 23.3 µmol/L, while gamma-CEHC levels were 6.1 µmol/L with supplementation aacrjournals.org.
Long-chain metabolites (LCMs) derived from vitamin E forms, such as delta-13′-COOH and alpha-13′-OH, have demonstrated varying effects on cell growth and proliferation. In HepG2 cells, delta-13′-COOH proved more effective than alpha-13′-OH in inhibiting cell growth mdpi.com. The pro-apoptotic effects of delta-LCMs, including delta-13′-COOH and delta-T3-13′-COOH, have been confirmed in colon cancer cells, where they induced both early and late apoptosis mdpi.com.
The following table summarizes the comparative urinary excretion levels of CEHC metabolites in humans, highlighting the differences in metabolism among tocopherol forms:
| Metabolite | Urinary Concentration (µM) caldic.com |
| alpha-CEHC | 8.78 |
| gamma-CEHC | 128.82 |
| This compound | 94.38 |
This table illustrates the significantly higher urinary excretion of gamma-CEHC and this compound compared to alpha-CEHC, reflecting their more extensive metabolism in the human body caldic.com.
Future Directions and Emerging Research Avenues for Delta Cehc
Elucidation of Novel Biological Activities and Unidentified Molecular Targets
The biological activities of vitamin E metabolites, including CEHCs, extend beyond their established antioxidant roles. Studies suggest that these metabolites possess anti-inflammatory and anti-cancer properties, and can modulate enzyme activities and gene expression. For instance, gamma-CEHC, a related carboxyethyl hydroxychroman, has been shown to decrease prostaglandin (B15479496) E2 (PGE2) synthesis by inhibiting cyclooxygenase-2 (COX-2) activity. This indicates a potential for delta-CEHC to exert similar or distinct effects on inflammatory pathways.
Research is actively pursuing the identification of specific molecular targets through which this compound and other vitamin E metabolites exert their effects. These investigations aim to understand how these compounds interact with cellular components, including receptors and transcription factors, to influence gene expression and signaling pathways. For example, certain vitamin E metabolites, such as alpha-tocopherol-13'-COOH, delta-tocopherol-13'-COOH, and delta-tocotrienol-13'-COOH, have been shown to activate pregnane (B1235032) X receptor (PXR) and peroxisome proliferator-activated receptors (PPARs), which are crucial in drug and lipid metabolism. This suggests that this compound, as a terminal metabolite of delta-tocopherol (B132067), could also influence these or other metabolic regulators. Further exploration into these molecular interactions is critical for defining novel therapeutic applications for this compound.
Investigation of Inter-Individual Variability in this compound Metabolism and Formation
The metabolism of vitamin E, leading to the formation of CEHCs, exhibits considerable inter-individual variability, influenced by a combination of intrinsic and extrinsic factors. Key enzymes, particularly cytochrome P450 (CYP) enzymes such as CYP4F2 and CYP3A4, play a significant role in initiating the ω-oxidation pathway that leads to CEHC formation. Variations in the activity or expression of these enzymes, potentially due to genetic polymorphisms, can lead to differences in the rate and extent of this compound formation among individuals.
For example, the excretion of alpha-CEHC, another major vitamin E metabolite, has been shown to increase significantly with the consumption of all-racemic alpha-tocopherol (B171835) compared to RRR-alpha-tocopherol, indicating that stereoisomerism influences metabolic outcomes. Understanding the specific genetic and environmental factors contributing to this variability is crucial for personalized nutrition and therapeutic strategies. Future research will likely involve large-scale metabolomic and genomic studies to identify biomarkers and genetic predispositions that predict individual differences in this compound metabolism and its associated biological responses.
Development of Advanced Analytical Techniques for Comprehensive Vitamin E Metabolomics
Accurate and comprehensive quantification of this compound and other vitamin E metabolites is fundamental to advancing research in this field. Recent years have seen significant progress in analytical methodologies, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) emerging as powerful tools for profiling the entire spectrum of vitamin E metabolomics. These techniques allow for the detection and quantification of both short-chain metabolites like CEHCs and longer-chain carboxychromanols.
High-performance liquid chromatography coupled with electrochemical detection (HPLC-EC) or mass spectrometry (HPLC-MS) also continues to be refined for sensitive and convenient measurement of tocopherols (B72186), tocotrienols, and their degradation products in various biological samples, including serum, urine, and tissues. Future developments in this area will focus on improving sensitivity, specificity, and throughput, enabling the analysis of a wider range of conjugated and unconjugated metabolites, and facilitating large-scale population studies to correlate this compound levels with health outcomes. The integration of these advanced analytical platforms with computational metabolomics approaches will be essential for a holistic understanding of vitamin E metabolism.
Exploration of this compound's Role in Specific Physiological Systems Beyond Established Effects
While this compound is primarily known as a urinary excretion product of delta-tocopherol, its potential roles in specific physiological systems beyond its established metabolic fate are an active area of investigation. The parent vitamin E forms and their metabolites have demonstrated diverse effects across various biological contexts. For instance, delta-tocotrienol (B192559) and its 13'-COOH metabolite have shown anti-inflammatory and cancer-preventive effects, and can modulate gut microbiota and prevent beta-amyloid formation in mice.
Given that this compound is a terminal metabolite of delta-tocopherol and delta-tocotrienol, it is plausible that it contributes to some of these observed benefits or acts as a signaling molecule in its own right. Future research will explore its direct involvement in specific physiological processes such as immune modulation, cardiovascular health, neurological function, and metabolic regulation. This includes investigating its interactions within cellular signaling pathways, its impact on gene expression, and its potential to influence disease progression in models of chronic diseases. Understanding these roles could open new avenues for therapeutic interventions and dietary recommendations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
